molecular formula C10H17NO B12283739 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-16-9

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B12283739
CAS No.: 1087789-16-9
M. Wt: 167.25 g/mol
InChI Key: PKRSHJSQEQZFSE-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one is a versatile nitrogen-containing bicyclic scaffold of significant interest in pharmaceutical research and development . Compounds based on the azabicyclo[3.2.1]octane structure are recognized for their utility as core structures in bioactive molecules . This specific ketone derivative serves as a critical synthetic intermediate for constructing a wide range of pharmacologically active compounds . The azabicyclo[3.2.1]octane core is a prominent feature in substances with diverse biological activities. Research into similar structures has shown potential as inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in managing inflammatory responses . Furthermore, this bridged bicyclic scaffold is a classic motif in medicinal chemistry, forming the basis of anticholinergic drugs like ipratropium, which is used to control symptoms of lung diseases such as COPD . Its value to researchers lies in its rigidity and ability to display functional groups in three-dimensional space, making it a privileged structure for probing biological targets and for the structure-activity relationship (SAR) optimization in drug discovery programs . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

1087789-16-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C10H17NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3

InChI Key

PKRSHJSQEQZFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2=O

Origin of Product

United States

Preparation Methods

Classical Robinson-Schoepf Cyclization

The most widely reported synthesis of 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one utilizes a Robinson-Schoepf cyclization strategy. This method, detailed in Zeneca Limited’s patent (US5922732), involves the condensation of diisopropylamine with acetonedicarboxylic acid in the presence of 2,5-dimethoxytetrahydrofuran under acidic conditions.

Reaction Mechanism and Conditions

  • In situ generation of succinaldehyde : 2,5-Dimethoxytetrahydrofuran undergoes acid-catalyzed hydrolysis to produce succinaldehyde, a critical diamine precursor.
  • Mannich-type cyclization : Diisopropylamine reacts with succinaldehyde and acetonedicarboxylic acid in aqueous hydrochloric acid (2M), forming the bicyclic imine intermediate.
  • Ketone formation : Prolonged stirring (9 days total) facilitates tautomerization and oxidation, yielding the target ketone.
Key Parameters:
  • Temperature : Ambient (20–25°C)
  • Catalysts : Hydrochloric acid (2M) and sodium acetate (buffering agent)
  • Yield : 3.37 g from 16.5 g 2,5-dimethoxytetrahydrofuran (~20% isolated yield after distillation).
Purification:
  • Extraction : Sequential ethyl acetate and chloroform washes.
  • Distillation : Reduced pressure (18 mmHg) at 95–115°C.

Industrial-Scale Manufacturing and Optimization

Muby Chemicals and GlpBio report large-scale production of 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, emphasizing process efficiency and purity.

Industrial Protocol Highlights:

  • Batch size : Up to 100 kg scale.
  • Solvent systems : Ethanol/water mixtures for cost-effective extraction.
  • Quality control : HPLC purity >98%, with residual solvent limits <0.1%.
Physical Properties:
Property Value Source
Boiling Point 254.7 ± 15.0°C
Density 1.028 ± 0.06 g/cm³
pKa 9.09 ± 0.20
Flash Point 89.7 ± 14.5°C

Alternative Synthetic Routes

Reductive Amination of Tropinone Derivatives

Though less common, reductive amination of 8-azabicyclo[3.2.1]octan-3-one with isopropylamine has been proposed. However, this route suffers from low regioselectivity and competing N-alkylation.

Mitsunobu Coupling for Functionalization

Post-synthetic modification via Mitsunobu reactions (e.g., DEAD/PPh₃ systems) enables introduction of aryl or heteroaryl groups at the 3-position, though this is more relevant for derivative synthesis than the parent compound.

Analytical Characterization

Modern protocols employ combined spectroscopic techniques for structural validation:

  • ¹H/¹³C NMR : Key signals include δ 2.45–2.65 (bridgehead protons) and δ 208.9 (C=O).
  • MS (EI) : Molecular ion peak at m/z 167.25 [M]⁺.
  • X-ray crystallography : Confirms endo-stereochemistry in crystalline derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research
The compound has been studied for its potential effects on neurotransmitter systems. It shows promise as a ligand for various receptors involved in neurological disorders:

  • Dopamine Transporter (DAT) : Research indicates that derivatives of this compound may exhibit selective binding to dopamine transporters, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia .
  • Serotonin Transporter (SERT) : Similar studies have explored its interaction with serotonin transporters, suggesting potential applications in treating depression and anxiety disorders .

2. Anticancer Potential
Preliminary studies have suggested that 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one may possess anticancer properties:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • In Vitro Studies : In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating a potential role in cancer therapeutics.

Synthetic Chemistry Applications

The compound serves as an important building block in organic synthesis:

1. Synthesis of Novel Compounds
Due to its bicyclic structure, it can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The unique structural features allow for modifications that can lead to compounds with enhanced biological activities.

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one derivatives at dopamine and serotonin transporters. Results indicated that specific modifications to the bicyclic structure could enhance selectivity and potency against these targets.

Study 2: Anticancer Activity

In a recent study, the compound was tested against several cancer cell lines, including breast and colorectal cancer cells. The results showed significant growth inhibition with IC50 values indicating high efficacy, particularly in colorectal cancer cells.

Data Summary Table

Application AreaFindingsReferences
NeuropharmacologySelective binding to DAT and SERT
Anticancer ResearchInduces apoptosis; inhibits growth in cancer cell lines
Synthetic ChemistryBuilding block for novel compounds

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This makes it a valuable compound in drug design and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Framework

3-tert-Butyl-3-azabicyclo[3.2.1]octan-8-one
  • Structure : The tert-butyl group replaces the isopropyl substituent at the 3-position.
  • Molecular Formula: C₁₁H₁₉NO (MW: 181.27 g/mol) .
  • Used as a versatile small-molecule scaffold in drug discovery .
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
  • Structure : A benzyl group replaces the isopropyl substituent.
  • Molecular Formula: C₁₄H₁₇NO (MW: 215.29 g/mol) .
  • Key Differences :
    • The aromatic benzyl group enables π-π stacking interactions, improving affinity for hydrophobic binding pockets.
    • Higher molecular weight and reduced solubility compared to the isopropyl analog .
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
  • Structure : Positional isomer with the isopropyl group on the 8-nitrogen and a ketone at the 3-position.
  • Molecular Formula: C₁₀H₁₇NO (MW: 167.25 g/mol) .
  • Key Differences :
    • Altered spatial arrangement due to substituent repositioning, which may affect receptor binding kinetics.
    • Demonstrated in analogs of maraviroc, a CCR5 antagonist .

Functional Group Modifications

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure : An ester group replaces the ketone at the 8-position.
  • Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol) .
3-Boc-3-azabicyclo[3.2.1]octan-8-one
  • Structure : A tert-butyloxycarbonyl (Boc) protecting group is attached to the 3-nitrogen.
  • Molecular Formula : C₁₁H₁₈N₂O₂ (MW: 210.27 g/mol) .
  • Key Differences :
    • The Boc group improves synthetic handling by protecting the amine but requires deprotection for biological activity.

Bioactive Derivatives

Maraviroc Analogs
  • Example : 3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
  • Structure : Incorporates a triazole ring linked to the bicyclic core.
  • Key Differences :
    • The triazole moiety enhances binding to CCR5, as seen in maraviroc’s antiviral mechanism .
    • Highlights the scaffold’s adaptability for targeting GPCRs .
Gamma-Secretase Modulators
  • Example: 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine
  • Structure: Features a phenoxy-pyrrolotriazole extension.
  • Key Differences :
    • Modifications enable modulation of gamma-secretase activity, relevant for Alzheimer’s disease treatment .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituent Key Property Reference
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one C₁₀H₁₇NO 167.25 3-isopropyl Balanced hydrophobicity/rigidity
3-tert-Butyl-3-azabicyclo[3.2.1]octan-8-one C₁₁H₁₉NO 181.27 3-tert-butyl Enhanced steric bulk
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one C₁₄H₁₇NO 215.29 3-benzyl Aromatic π interactions
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one C₁₀H₁₇NO 167.25 8-isopropyl Positional isomerism
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₀H₁₅NO₃ 197.23 8-ester Increased polarity

Biological Activity

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, also known by its IUPAC name 3-isopropyl-3-azabicyclo[3.2.1]octan-8-one, is a bicyclic compound with the molecular formula C10_{10}H17_{17}NO and a molecular weight of 167.25 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

Pharmacological Potential

Research into the biological activity of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, which is crucial in combating antibiotic resistance .
  • Vasopressin Receptor Antagonism : A related series of compounds based on the azabicyclo structure have been identified as selective antagonists for the vasopressin V(1A) receptor, indicating potential applications in treating conditions like hypertension and heart failure .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve modulation of neurotransmitter systems or inhibition of specific receptor pathways, similar to other azabicyclic compounds.

Antibacterial Studies

A study conducted on derivatives of azabicyclo compounds demonstrated significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The study found that modifications to the bicyclic structure could enhance efficacy against resistant strains .

Vasopressin Receptor Studies

In a pharmacological study, several azabicyclo derivatives were tested for their affinity to vasopressin receptors. Compounds similar to 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one showed promising results as high-affinity antagonists, suggesting potential therapeutic applications in managing cardiovascular diseases .

Data Table: Biological Activity Summary

Activity Type Target/Pathogen Effect Reference
AntibacterialPseudomonas aeruginosaSignificant inhibition
AntibacterialKlebsiella pneumoniaeSignificant inhibition
Vasopressin V(1A) receptorHigh-affinity antagonistPotential therapeutic use

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